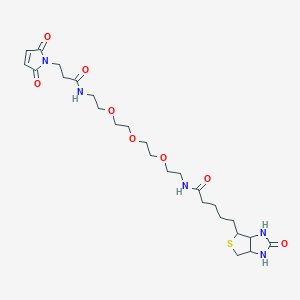

Biotin-PEG3-Mal

Description

Significance of Bifunctional Linkers in Biomolecular Research

Bifunctional crosslinkers, also known as crosslinking agents, are chemical reagents characterized by having two or more functional groups capable of reacting with specific moieties on different molecules. papyrusbio.com These reagents are crucial for covalently joining two or more molecules, a technique often referred to as bioconjugation when applied to proteins and other biomolecules. thermofisher.com The use of bifunctional linkers is fundamental in various areas of biomolecular research, including structural proteomics, the creation of detectable probes for techniques like Western blotting and ELISA, and strategies for investigating protein structure and interactions. thermofisher.comnih.gov

Unlike homobifunctional crosslinkers, which have identical reactive groups and primarily facilitate single-step conjugation between like functional groups, heterobifunctional crosslinkers possess two different reactive groups. thermofisher.comgbiosciences.com This allows for two-stage conjugations, offering greater control and minimizing undesirable polymerization or self-conjugation, particularly when linking dissimilar biomolecules. gbiosciences.com The choice of a bifunctional crosslinker depends on the target functional groups, the desired spacer arm length, and other properties relevant to the specific application. thermofisher.com They enable researchers to control the distance between conjugated molecules, which can help avoid steric hindrance and optimize conjugate properties like fluorescence or enzymatic activity. papyrusbio.com

Bifunctional linkers are employed to stabilize protein interactions, facilitating the capture of weaker binding partners through the formation of a covalent bond early in an assay. encyclopedia.pub They are also used to modify nucleic acids, drugs, and solid surfaces, as well as in the preparation of antibody-enzyme conjugates and immunotoxins. gbiosciences.com The ability to precisely control conjugation through different reactive groups provides more control over synthesis, allowing for stepwise addition of molecules. papyrusbio.com

Overview of Biotin-PEG3-Maleimide as a Heterobifunctional Reagent

Biotin-PEG3-Maleimide is a versatile heterobifunctional reagent widely used in biochemistry and molecular biology for labeling proteins, peptides, and other biomolecules. chemimpex.com It combines the high affinity of biotin (B1667282) for avidin (B1170675) and streptavidin with a maleimide (B117702) group and a polyethylene (B3416737) glycol (PEG) spacer. chemimpex.commedkoo.com The maleimide functional group is specifically reactive towards thiol-containing compounds, typically found in cysteine residues of proteins, forming a stable, irreversible thioether linkage at pH 6.5-7.5. chemimpex.commedkoo.com The biotin moiety serves as a tag that can be captured or detected by avidin or streptavidin, which have an extraordinarily strong affinity for biotin. chemimpex.comlumiprobe.com

The inclusion of a triethylene glycol (PEG3) spacer arm in Biotin-PEG3-Maleimide offers several advantages. The PEG spacer enhances the solubility of the reagent and the resulting conjugates in aqueous media, which is particularly beneficial when working with biomolecules. chemimpex.commedkoo.commsesupplies.cominterchim.fr It also helps to minimize steric hindrance, thereby optimizing the binding of the biotinylated molecule to avidin or streptavidin. medkoo.comlumiprobe.com Furthermore, the PEG spacer can increase the membrane impermeability of conjugated molecules. medkoo.com The discrete length of the PEG3 spacer provides a defined distance between the biotin tag and the molecule being labeled, which can be important for maintaining the biological activity of the conjugated molecule and for efficient binding interactions. papyrusbio.cominterchim.fr

Biotin-PEG3-Maleimide is utilized in various applications, including bioconjugation for attaching biomolecules to surfaces or other molecules, developing diagnostic assays for detecting biomarkers, and in protein engineering. chemimpex.com It facilitates the creation of biotinylated probes that enhance the sensitivity and specificity of assays for detecting specific biomolecules in complex samples. chemimpex.com This reagent is a valuable tool for researchers needing to create stable linkages between biotin and sulfhydryl-containing biomolecules for detection, immobilization, or further functionalization.

While specific detailed research findings using Biotin-PEG3-Maleimide may vary depending on the biomolecule and application, its core utility lies in its ability to enable site-specific biotinylation of thiols, providing a robust method for downstream avidin/streptavidin-based applications. The properties conferred by the PEG3 spacer contribute to the reagent's effectiveness in aqueous biological systems.

Table 1: Properties of Biotin-PEG3-Maleimide

| Property | Value/Description | Source |

| Molecular Formula | C25H39N5O8S (Note: Some sources list C27H43N5O8S or C18H32N6O5S, likely referring to different PEG lengths or related compounds) | chemimpex.com |

| Molecular Weight | 569.67 g/mol (Note: Some sources list 597.73 or 444.6, likely referring to different PEG lengths or related compounds) | chemimpex.com |

| CAS Number | 1431618-70-0 (Note: Other CAS numbers like 525573-22-2 are also associated with Biotin-PEG3-Maleimide) | chemimpex.comhuatengsci.com |

| PubChem CID | 75412432 (Note: Other CIDs like 468590683 are also associated with Biotin-PEG3-Maleimide) | chemimpex.com |

| Appearance | Off-white solid chemimpex.com or White to Orange to Green powder to crystal tcichemicals.com | chemimpex.comtcichemicals.com |

| Purity (HPLC/NMR) | ≥ 95% (NMR) chemimpex.com or >90.0% (HPLC) tcichemicals.com | chemimpex.comtcichemicals.com |

| Storage Conditions | Store at -10 °C, desiccate chemimpex.com; Frozen (-20°C), Store under inert gas tcichemicals.com | chemimpex.comtcichemicals.com |

| Reactivity | Maleimide group reacts with sulfhydryl groups chemimpex.commedkoo.com | chemimpex.commedkoo.com |

Table 2: Functional Groups and Reactivity

| Functional Group | Target Moiety | Reaction Type | Linkage Formed |

| Maleimide | Sulfhydryl (-SH) | Michael Addition | Thioether |

| Biotin | Avidin/Streptavidin | Non-covalent Binding | High Affinity |

Table 3: Benefits of the PEG3 Spacer

| Benefit | Description | Source |

| Enhanced Solubility | Increases solubility in aqueous environments. chemimpex.commedkoo.commsesupplies.cominterchim.fr | chemimpex.commedkoo.commsesupplies.cominterchim.fr |

| Reduced Steric Hindrance | Optimizes binding to avidin and streptavidin. medkoo.comlumiprobe.com | medkoo.comlumiprobe.com |

| Increased Membrane Impermeability | Can increase impermeability of conjugated molecules. medkoo.com | medkoo.com |

| Defined Spacer Length | Provides a specific distance between conjugated molecules. papyrusbio.com | papyrusbio.com |

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQQRWDJZNBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioconjugation Chemistry and Mechanism of Biotin Peg3 Maleimide

Maleimide-Thiol Conjugation: Reaction Kinetics and Specificity

The maleimide (B117702) group is a highly reactive electrophile commonly used for the selective modification of sulfhydryl (thiol) groups in biomolecules. The reaction is favored due to the electron-deficient nature of the maleimide double bond, making it susceptible to nucleophilic attack .

Mechanism of Thioether Bond Formation via Michael Addition

The primary reaction pathway between a maleimide and a thiol involves a Michael addition reaction. This process results in the formation of a stable carbon-sulfur bond, known as a thioether linkage rsc.org. The mechanism typically involves the deprotonation of the thiol group to form a thiolate anion, which is a stronger nucleophile. This thiolate anion then attacks the β-carbon of the maleimide's double bond. The reaction is generally considered a "click-type" reaction due to its high efficiency, rapid kinetics, and selectivity under mild conditions researchgate.net.

The mechanistic steps can be summarized as follows:

Deprotonation of the thiol group (-SH) to form a thiolate anion (-S⁻). This step can be rate-limiting in non-polar solvents .

Nucleophilic attack by the thiolate anion on the electron-deficient double bond of the maleimide.

Proton transfer leads to the formation of the stable thioether adduct, a substituted succinimide (B58015) rsc.org.

Influence of pH on Maleimide Reactivity in Aqueous Environments

The reactivity and specificity of maleimide-thiol conjugation are significantly influenced by the pH of the reaction medium, particularly in aqueous environments. The reaction is typically conducted under mild conditions, often at physiological pH (around pH 7.0-7.4) researchgate.netuu.nl.

At slightly acidic to neutral pH (pH 6.5-7.5), maleimides exhibit high specificity towards thiol groups. This is because, in this pH range, the thiol groups of cysteine residues are significantly more nucleophilic than other potential nucleophiles present in proteins, such as the ε-amine groups of lysine (B10760008) residues or the N-terminal amine. At pH 7.0, the reaction rate of maleimides with thiols can be approximately 1,000 times faster than with amines rsc.org.

However, as the pH increases above 7.5, the reactivity of amine groups increases due to their deprotonation, leading to increased competition with thiol groups for reaction with the maleimide rsc.org. This can result in reduced specificity and potential labeling of lysine residues in addition to cysteines. Conversely, at lower pH values, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate .

Another consideration regarding pH is the stability of the maleimide ring itself. Maleimides can undergo hydrolysis in aqueous solutions, particularly at higher pH, leading to the formation of a ring-opened maleamic acid derivative. This hydrolyzed form is unreactive towards thiols, thus reducing the efficiency of the conjugation reaction rsc.org.

The optimal pH for maleimide-thiol conjugation is generally considered to be between pH 6.5 and 7.5 to maximize thiol specificity and reaction rate while minimizing hydrolysis and side reactions with amines rsc.org.

Here is a representation of the influence of pH on maleimide reactivity:

| pH Range | Thiol Reactivity | Amine Reactivity | Specificity for Thiols | Maleimide Stability | Outcome |

| < 6.5 | Lower | Very Low | High | High | Slow reaction rate |

| 6.5 - 7.5 | High | Low | High | Good | Fast, selective conjugation |

| > 7.5 | High | Increasing | Decreasing | Lower | Faster reaction, increased amine labeling |

Targeting Cysteine Residues in Biomolecules

Cysteine residues are particularly attractive targets for site-specific bioconjugation due to the unique reactivity of their free sulfhydryl (-SH) groups papyrusbio.com. While other amino acids like lysine and the N-terminus also possess nucleophilic groups, the thiol group of cysteine is significantly more nucleophilic under mild conditions, especially within the pH range of 6.5-7.5 rsc.org.

Maleimide-based reagents are widely used for targeting cysteine residues because of their high selectivity and the ability to react rapidly under physiological conditions nih.govnih.gov. This allows for the efficient and selective labeling or modification of proteins and peptides at specific cysteine sites, even in the presence of more abundant amino acids like lysine rsc.org.

The relative rarity of cysteine residues in many proteins compared to lysine residues also contributes to the ability to achieve more controlled and site-specific conjugation, which is particularly important in applications like the development of antibody-drug conjugates (ADCs) rsc.org. By targeting cysteine residues, researchers can control the number and location of conjugated molecules on the protein, influencing the properties and efficacy of the resulting conjugate .

However, it is important to note that the reactivity of a specific cysteine residue can be influenced by its local environment within the protein structure, including its accessibility and the pKa of its thiol group nih.gov. Additionally, disulfide bonds, which are formed by the oxidation of two cysteine residues, must often be reduced to free thiols before maleimide conjugation can occur rsc.org.

Role of the Polyethylene (B3416737) Glycol (PEG) Spacer in Bioconjugation

Biotin-PEG3-Maleimide incorporates a PEG spacer chain between the biotin (B1667282) and maleimide functional groups. PEG is a hydrophilic, flexible, and non-ionic polymer composed of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) chempep.comrsc.org. The inclusion of a PEG spacer in bioconjugation reagents offers several advantages, primarily related to its impact on the physicochemical properties of the conjugate and the reaction environment.

Impact on Steric Hindrance in Conjugation Reactions

The PEG spacer plays a crucial role in minimizing steric hindrance during the bioconjugation reaction. When a small molecule or a reactive group is directly attached to a large biomolecule like a protein, the bulk of the biomolecule can impede the access of the reactive group to its target site, reducing reaction efficiency.

The flexible and extended nature of the PEG chain acts as a "spacer arm," effectively distancing the maleimide group from the biotin moiety and, more importantly, from the surface of the biomolecule being conjugated thermofisher.com. This increased distance and flexibility allow the maleimide group to more easily access the target thiol groups on the biomolecule, even if they are located within crowded or less accessible regions researchgate.net. This can lead to improved reaction kinetics and higher conjugation yields thermofisher.com.

Furthermore, in applications where the conjugated biomolecule is immobilized on a surface, a PEG spacer can project the biomolecule away from the surface, improving its accessibility for interactions with other molecules, such as in biosensing or affinity capture assays researchgate.netresearchgate.net.

The length of the PEG spacer can influence the degree of steric shielding and flexibility. Longer PEG chains generally provide greater separation and flexibility, which can further reduce steric hindrance thermofisher.comlifetein.com. Biotin-PEG3-Maleimide utilizes a PEG3 spacer, indicating a relatively short PEG chain composed of three ethylene glycol units. While shorter than longer PEG chains, even this short spacer contributes to reducing the immediate steric impact compared to a direct linkage.

Influence on Conjugate Solubility and Stability in Aqueous Media

One of the most significant benefits of incorporating a PEG spacer is its positive impact on the solubility and stability of the resulting bioconjugate in aqueous media. Many biomolecules and the molecules they are conjugated to can have limited solubility, leading to aggregation or precipitation in aqueous solutions.

PEG is highly hydrophilic due to the ability of its ethylene oxide units to form hydrogen bonds with water molecules chempep.comrsc.org. When conjugated to a biomolecule, the PEG chain creates a hydration shell around the conjugate, significantly increasing its water solubility chempep.comthermofisher.comjst.go.jp. This enhanced solubility is particularly important for working with hydrophobic molecules or for applications in biological systems, which are predominantly aqueous environments rsc.orgjst.go.jp.

Increased solubility also contributes to improved stability by reducing the tendency of the conjugate to aggregate. Aggregation can lead to loss of biological activity, increased immunogenicity, and reduced shelf life rsc.orggoogle.com. The hydrophilic nature of the PEG spacer helps to minimize hydrophobic interactions between conjugated molecules or between the conjugate and other components in solution, thereby preventing aggregation and improving the physical stability of the conjugate rsc.org.

Additionally, PEGylation can enhance the in vivo stability of conjugated biomolecules by reducing their susceptibility to enzymatic degradation and reducing renal clearance, leading to extended circulation times in the bloodstream chempep.comrsc.orggoogle.comacs.org. While a PEG3 spacer is relatively short, it still contributes to these beneficial effects compared to a non-PEGylated linker rsc.org.

Here is a summary of the impact of the PEG spacer:

| Property | Impact of PEG Spacer |

| Steric Hindrance | Reduces hindrance by acting as a flexible spacer arm, improving access to target sites. |

| Solubility | Increases water solubility by creating a hydrophilic hydration shell. |

| Aggregation | Reduces aggregation by minimizing hydrophobic interactions. |

| Physical Stability | Improves physical stability in aqueous media. |

| Enzymatic Stability | Can reduce susceptibility to enzymatic degradation. |

| Renal Clearance | Can reduce renal clearance, extending circulation time. |

Effects on Conformational Dynamics of Conjugated Biomolecules

The conjugation of a molecule like Biotin-PEG3-Maleimide to a biomolecule, such as a protein, can potentially influence its conformational dynamics. While the biotin group is relatively small and often does not significantly alter the biological activity of labeled molecules, the addition of a linker and the conjugation to specific residues can have effects lumiprobe.comthermofisher.commedchemexpress.com.

Research involving cysteine-reactive probes containing a maleimide warhead, a biotin tag, and a cleavable linker (similar in principle to Biotin-PEG3-Maleimide) has been used to study protein structures and conformational changes. By labeling surface-exposed cysteines in both native and denatured protein samples, researchers can gain insights into protein dynamics nih.gov. The measured cysteine exposure rates can provide valuable information about protein structures nih.gov.

The position of the attachment can influence the stability of a complex, as demonstrated in studies of streptavidin-biotin binding under mechanical stress, where the tethering geometry defined unbinding mechanics illinois.edunih.gov. While this research specifically investigated the streptavidin-biotin interaction itself, it highlights that the point and manner of attachment can impact the mechanical properties and potentially the conformational landscape of conjugated systems.

The PEG spacer arm is designed to relieve steric hindrance, which can be crucial for the proper interaction of the conjugated biomolecule biochempeg.comlumiprobe.com. By extending the biotinyl group away from the surface of the conjugated molecule, the PEG spacer can alleviate steric hindrance that might otherwise inhibit binding to streptavidin or avidin (B1170675) avantiresearch.com.

Biotin-Streptavidin Affinity Interactions in Conjugate Functionality

The high-affinity interaction between biotin and streptavidin is a cornerstone of many biochemical and molecular biology applications nih.govaatbio.comthermofisher.comexcedr.comnih.govencyclopedia.pub. Biotin-PEG3-Maleimide leverages this interaction, allowing conjugated biomolecules to be captured, detected, or immobilized using streptavidin or avidin chemimpex.comlumiprobe.com.

Principles of High-Affinity Biotin-Streptavidin Binding

The interaction between streptavidin, a tetrameric protein isolated from Streptomyces avidinii, and biotin is one of the strongest known non-covalent interactions in nature, with dissociation constants (Kd) typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M nih.govaatbio.comthermofisher.comexcedr.comnih.govencyclopedia.pub. This high affinity is significantly stronger than typical antigen-antibody interactions excedr.comnih.govencyclopedia.pub.

Streptavidin is composed of four identical subunits, with each subunit capable of binding one biotin molecule nih.govaatbio.comthermofisher.comexcedr.com. The binding site is located at one end of an eight-stranded antiparallel β-barrel structure within each subunit nih.govexcedr.com. The interaction is mediated by a network of hydrogen bonds, van der Waals interactions, and hydrophobic interactions involving several aromatic residues, including a conserved tryptophan residue from the neighboring subunit nih.govnih.govencyclopedia.publumiprobe.com.

A key feature of biotin binding to streptavidin is a conformational change in a flexible peptide loop (L3/4) near biotin's valeryl tail. This loop closes over the binding pocket, effectively burying the biotin molecule and contributing significantly to the binding free energy nih.govnih.gov. The stability of this interaction is remarkable and can withstand extremes in pH, temperature, organic solvents, and denaturing reagents aatbio.comthermofisher.comnih.govencyclopedia.pub.

Preservation of Biotin Binding Activity Post-Conjugation

A critical aspect of using biotinylation reagents like Biotin-PEG3-Maleimide is the preservation of the biotin's ability to bind to streptavidin or avidin after conjugation to a biomolecule. The design of the biotinylation reagent, particularly the presence and length of a spacer arm, plays a significant role in minimizing steric hindrance and ensuring efficient binding interchim.frbiochempeg.comlumiprobe.comthermofisher.comavantiresearch.com.

The PEG3 spacer in Biotin-PEG3-Maleimide is specifically included to extend the biotin moiety away from the conjugated molecule, thereby reducing potential steric hindrance that could impede its interaction with the biotin-binding site of streptavidin interchim.frbiochempeg.comavantiresearch.com. Studies have shown that spacer arms are important for optimal vesicle binding to streptavidin, particularly when bulky molecules are present on the surface of the vesicle avantiresearch.com.

Research has demonstrated that biotinylation using linkers, including PEG-based linkers, can effectively label proteins while largely preserving the ability of the biotin to bind to streptavidin interchim.frlumiprobe.comthermofisher.commedchemexpress.com. For instance, studies using maleimide-PEG-biotin have shown efficient enrichment of cysteine-containing peptides through biotin-avidin interactions nih.govnih.gov.

While it is possible for over-modification of a protein with biotin to lead to issues like precipitation or inaccessibility of some biotin tags, using appropriate reaction conditions and reagents with suitable spacers helps to maintain efficient streptavidin binding interchim.frthermofisher.com. The use of a spacer arm like PEG3 helps to ensure that the biotin tag is accessible for binding to the tetrameric streptavidin protein, which can bind up to four biotin molecules aatbio.comthermofisher.comexcedr.comlumiprobe.com.

Data from studies evaluating streptavidin binding efficiency with increasing biotin modification levels on proteins demonstrate that while binding increases with modification, complete binding may not be achieved at very high modification levels, potentially due to steric hindrance or inaccessibility of some biotin tags interchim.fr. However, reagents with PEG spacers have been shown to bind to streptavidin similarly to other effective biotinylation reagents, indicating the preservation of binding activity interchim.fr.

Analytical Characterization Methodologies for Biotin Peg3 Maleimide Conjugates

Spectroscopic and Spectrometric Techniques for Conjugate Analysis

A range of spectroscopic and spectrometric methods are employed to provide detailed information about the chemical structure and composition of Biotin-PEG3-Maleimide conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. In the context of Biotin-PEG3-Maleimide conjugates, ¹H NMR and ¹³C NMR are invaluable for confirming the covalent attachment of the biotin-PEG3-maleimide moiety to the target molecule. chemicalbook.com

Specific proton signals corresponding to the biotin (B1667282) ring, the polyethylene (B3416737) glycol (PEG) linker, and the maleimide (B117702) group (or the resulting succinimide (B58015) thioether ring after conjugation) can be identified and integrated to confirm the structure and assess the purity of the conjugate. chemicalbook.com The disappearance of the characteristic maleimide proton signals and the appearance of new signals corresponding to the thioether linkage provide direct evidence of successful conjugation.

Key NMR Spectral Features for Biotin-PEG3-Maleimide Conjugates:

| Molecular Moiety | Expected ¹H NMR Chemical Shift Range (ppm) | Notes |

| Biotin Ureido Protons | 6.3 - 6.5 | Two distinct singlets or broad signals for the two N-H protons. |

| Biotin Ring Protons | 2.5 - 4.5 | A complex pattern of multiplets. |

| PEG Linker Protons | 3.5 - 3.7 | A characteristic strong, often broad, singlet or multiplet from the repeating ethylene (B1197577) glycol units. |

| Maleimide Protons (pre-conjugation) | ~6.7 | A sharp singlet corresponding to the two equivalent protons on the double bond. |

| Succinimide Thioether Protons (post-conjugation) | 2.5 - 3.5 | Appearance of new signals and disappearance of the maleimide proton signal confirms conjugation. |

This table provides generalized chemical shift ranges. Actual values can vary depending on the solvent and the specific structure of the conjugate.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of the Biotin-PEG3-Maleimide conjugate with high accuracy. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. researchgate.net

The observed molecular weight of the conjugate should correspond to the sum of the molecular weight of the starting biomolecule and the mass of the incorporated Biotin-PEG3-Maleimide (569.67 g/mol ). vectorlabs.comvectorlabs.com The presence of unreacted starting materials or multiple conjugations can also be detected, providing an assessment of the reaction's efficiency and the product's purity. chemrxiv.org High-resolution mass spectrometry can further confirm the elemental composition of the conjugate.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov In the analysis of Biotin-PEG3-Maleimide conjugates, FTIR can verify the presence of key functional groups from both the biotin-PEG portion and the target molecule. biomedscidirect.com

Characteristic FTIR Absorption Bands for Biotin-PEG3-Maleimide Conjugates:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide/Ureido) | Stretching | 1630 - 1700 |

| C-O-C (Ether) | Stretching | 1050 - 1150 |

This table presents typical ranges for the indicated functional groups.

UV-Vis spectrophotometry is a versatile technique for monitoring the progress of conjugation reactions in real-time. nih.gov While Biotin-PEG3-Maleimide itself does not have a strong chromophore that changes significantly upon reaction with a thiol, related techniques can be employed. For instance, if a thiol is generated on a protein by reducing a disulfide bond that was previously modified with a pyridyldisulfide group, the release of pyridine-2-thione can be monitored spectrophotometrically at approximately 343 nm.

Alternatively, some specialized maleimide reagents incorporate a UV-traceable chromophore, allowing for direct spectroscopic quantification of biotin incorporation by measuring absorbance at specific wavelengths. vectorlabs.com In the case of standard Biotin-PEG3-Maleimide, a decrease in the absorbance of a maleimide-specific chromophore around 300 nm can sometimes be used to follow the reaction progress, although this is less common for this specific compound. rsc.org

Chromatographic Separation and Analysis of Conjugates

Chromatographic techniques are indispensable for the purification and purity assessment of Biotin-PEG3-Maleimide conjugates, separating the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Biotin-PEG3-Maleimide conjugates. dntb.gov.ua Reversed-phase HPLC (RP-HPLC) is commonly used, where the conjugate is separated based on its hydrophobicity. The addition of the relatively polar Biotin-PEG3-Maleimide moiety to a biomolecule will typically result in a change in its retention time compared to the unconjugated starting material.

By developing a suitable gradient elution method, it is possible to separate the conjugate from unreacted Biotin-PEG3-Maleimide and the unconjugated biomolecule. The purity of the conjugate can be determined by integrating the peak areas in the chromatogram. HPLC can also be used to monitor the progress of the conjugation reaction by taking aliquots at different time points and analyzing the relative amounts of starting materials and product. dntb.gov.ua Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical tool, combining separation with mass identification. rsc.org

Size-Exclusion Chromatography (SEC) for conjugate separation and analysis of homogeneity

Size-Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume. In the context of Biotin-PEG3-Maleimide conjugates, SEC is instrumental in separating the successfully formed conjugate from unreacted protein and excess labeling reagent.

The fundamental principle of SEC involves a stationary phase composed of porous beads. chromatographyonline.com Larger molecules, such as the protein-Biotin-PEG3-Mal conjugate, are excluded from the pores and thus travel through the column more quickly, resulting in an earlier elution time. chromatographyonline.com Smaller molecules, like the unconjugated Biotin-PEG3-Mal reagent, can enter the pores, leading to a longer retention time and later elution.

Research Findings:

Studies utilizing SEC for the analysis of protein conjugates demonstrate its effectiveness in assessing the homogeneity of the final product. A typical SEC chromatogram for a successful conjugation reaction will show a main peak corresponding to the monomeric protein conjugate, with potential smaller peaks indicating the presence of aggregates (high molecular weight species) or unreacted protein. chromatographyonline.comresearchgate.net The resolution of SEC can be optimized by adjusting the mobile phase composition and running conditions to minimize secondary interactions between the analyte and the stationary phase. chromatographyonline.com For instance, the addition of organic modifiers can reduce hydrophobic interactions that might otherwise affect elution times. chromatographyonline.com

Table 1: Illustrative SEC Data for a Model Protein Conjugation

| Sample | Retention Time (min) | Calculated Molecular Weight (kDa) | Peak Area (%) | Interpretation |

| Unconjugated Protein | 12.5 | 150 | 100 | Starting Material |

| Conjugation Reaction Mixture | 12.2 | 155 | 90 | This compound Conjugate |

| 12.5 | 150 | 8 | Unreacted Protein | |

| 15.8 | <1 | 2 | Excess this compound |

This is a hypothetical data table created for illustrative purposes.

Electrophoretic Techniques for Conjugate Characterization

Electrophoretic methods separate molecules based on their size and charge, providing valuable qualitative and quantitative information about protein conjugates.

Research Findings:

When analyzing a this compound protein conjugate by SDS-PAGE, a distinct band shift upwards (towards a higher apparent molecular weight) is observed for the conjugated protein relative to the unmodified protein. nih.gov The extent of this shift can provide a qualitative assessment of the degree of labeling. However, it is important to note that PEGylated proteins can sometimes exhibit anomalous migration patterns in SDS-PAGE, potentially leading to an overestimation of the molecular weight. nih.gov Despite this, SDS-PAGE remains a quick and straightforward method for confirming successful conjugation. nih.gov

Table 2: Representative SDS-PAGE Results for Protein Conjugation

| Lane | Sample | Apparent Molecular Weight (kDa) | Observation |

| 1 | Molecular Weight Marker | N/A | Standard ladder |

| 2 | Unconjugated Protein | 50 | Single band at 50 kDa |

| 3 | Conjugation Reaction | 52-55 | Band shift observed, indicating successful conjugation |

This is a hypothetical data table created for illustrative purposes.

Western Blot Analysis for detection of biotinylated proteins

Western Blot analysis is a highly sensitive technique used to detect specific proteins in a complex mixture. For this compound conjugates, this method leverages the high-affinity interaction between biotin and streptavidin (or avidin). fishersci.com After separating the proteins by SDS-PAGE and transferring them to a membrane, the biotinylated proteins can be specifically detected using an enzyme-conjugated streptavidin, which then generates a detectable signal. bio-rad.comnih.gov

Research Findings:

Western blotting provides definitive confirmation of biotinylation. A successful conjugation will result in a band on the western blot at the expected molecular weight of the conjugated protein when probed with streptavidin-conjugate. researchgate.net This technique is particularly useful for confirming the presence of the biotin moiety on the target protein and can be significantly more sensitive than simple protein stains like Coomassie Blue. researchgate.net The signal intensity on the blot can also provide a semi-quantitative measure of the extent of biotinylation.

Surface-Sensitive Analytical Techniques for Immobilized Conjugates

When this compound is used to functionalize surfaces, a different set of analytical techniques is required to characterize the resulting modified material.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography. nih.govmediresonline.org While SEM does not directly confirm the chemical identity of the conjugate, it is invaluable for visualizing changes in the surface morphology following the immobilization of this compound conjugates. nih.gov

Research Findings:

Researchers have used SEM to examine the surfaces of various biomaterials before and after modification. researchgate.net The immobilization of a this compound conjugate onto a surface can lead to observable changes in surface texture, such as increased roughness or the appearance of a distinct coating layer. These morphological changes, when correlated with other analytical data, can provide evidence of successful surface functionalization.

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.org EDX works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. wikipedia.org Each element has a unique atomic structure and therefore a unique set of peaks in its X-ray spectrum. wikipedia.org

Research Findings:

In the context of this compound conjugates immobilized on a substrate, EDX can be used to confirm the presence of the conjugate by detecting elements that are specific to the conjugate and not present in the underlying substrate. For example, the detection of sulfur (from the maleimide-thiol linkage and biotin) and nitrogen (present in biotin and the maleimide ring) at the surface would provide strong evidence for the successful immobilization of the conjugate. researchgate.netaps.org EDX analysis can provide qualitative and semi-quantitative information about the elemental composition of the surface. mdpi.com

Table 3: Example EDX Elemental Analysis of a Functionalized Surface

| Element | Unmodified Substrate (Atomic %) | This compound Functionalized Surface (Atomic %) |

| Carbon (C) | 85.2 | 78.5 |

| Oxygen (O) | 14.8 | 16.3 |

| Nitrogen (N) | 0.0 | 2.1 |

| Sulfur (S) | 0.0 | 0.8 |

This is a hypothetical data table created for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) for surface chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top 1 to 10 nanometers of a material's surface. eag.comresearchgate.net This makes it an invaluable tool for characterizing surfaces functionalized with this compound.

When this compound is conjugated to a substrate, such as a nanoparticle or a medical implant, XPS can confirm the presence of the conjugate on the surface by detecting the characteristic elements of the molecule. The high-resolution spectra obtained from XPS can provide information about the chemical bonding environments of these elements, confirming the covalent attachment of the maleimide group to a thiol-containing surface and the presence of the biotin and PEG components. nih.gov

For instance, the analysis of the C 1s, N 1s, O 1s, and S 2p core level spectra can provide detailed chemical state information. The C 1s spectrum of a this compound functionalized surface would be expected to show components corresponding to the carbon atoms in the PEG linker (C-O), the aliphatic carbons of the biotin molecule, and the amide and ureido functionalities. researchgate.net The N 1s spectrum would show peaks characteristic of the nitrogen atoms in the biotin ring and the maleimide group. The presence and chemical state of sulfur from the thioether bond formed upon conjugation can be confirmed through the S 2p spectrum. mdpi.com

The quantitative nature of XPS allows for the determination of the elemental atomic concentrations on the surface, which can be used to estimate the density of the conjugated this compound. eag.com By comparing the XPS survey scans before and after the conjugation process, a clear change in the surface elemental composition can be observed, providing strong evidence for successful surface modification. researchgate.net Depth profiling, where layers of the surface are incrementally removed by ion sputtering and analyzed, can also be employed to determine the thickness and uniformity of the this compound coating. eag.com

Table 1: Expected XPS Elemental Composition Changes Upon Surface Conjugation with this compound

| Element | Expected Change After Conjugation | Rationale |

|---|---|---|

| Carbon (C) | Increase | Introduction of the carbon-rich this compound molecule. |

| Nitrogen (N) | Increase | Presence of nitrogen in the biotin and maleimide groups. |

| Oxygen (O) | Increase | Presence of oxygen in the PEG linker and biotin's carboxyl group. |

| Sulfur (S) | Appearance/Increase | Formation of a thioether bond from the maleimide-thiol reaction. |

| Substrate Elements (e.g., Si, Au) | Decrease | Attenuation of the substrate signal due to the overlying organic layer. |

Advanced Research Applications of Biotin Peg3 Maleimide in Chemical Biology and Biomolecular Engineering

Protein and Peptide Bioconjugation Strategies

Biotin-PEG3-Maleimide is a key reagent in strategies for conjugating biotin (B1667282) to proteins and peptides. Its maleimide (B117702) group allows for targeted attachment to free sulfhydryl groups, which can be naturally occurring cysteine residues or introduced into the molecule. nanocs.netbroadpharm.com This selective reactivity facilitates controlled labeling, crucial for maintaining the biological activity of the biomolecule. The resulting biotinylated proteins or peptides can then be utilized in numerous downstream applications leveraging the strong interaction between biotin and avidin (B1170675) or streptavidin. nanocs.netcreative-biolabs.com

Site-Specific Labeling of Proteins for Functional Studies

Site-specific labeling of proteins is essential for probing protein structure, function, and interactions without disrupting critical active sites or conformational integrity. Biotin-PEG3-Maleimide enables site-specific biotinylation by reacting with sulfhydryl groups, which are often less abundant and can be strategically introduced into proteins through genetic engineering (e.g., by mutating specific residues to cysteine). This targeted approach ensures that the biotin tag is attached at a defined location, allowing researchers to study protein behavior with minimal perturbation. This is particularly important for applications requiring precise control over the labeling site to accurately interpret functional studies.

Generation of Biotinylated Probes for Molecular Detection and Visualization

Biotinylated probes are widely used in molecular biology and diagnostics for the detection and visualization of specific biomolecules. Biotin-PEG3-Maleimide can be used to create biotinylated proteins, peptides, or other molecules that serve as probes. chemimpex.com The high affinity of biotin for streptavidin or avidin, which can be conjugated to detectable labels such as enzymes, fluorescent dyes, or nanoparticles, allows for sensitive and specific detection of targets. nanocs.netalfa-chemistry.com For instance, biotin-labeled antibodies generated using this reagent can be used in Western blotting, ELISA, and immunohistochemistry, where the biotin-streptavidin system significantly amplifies the detection signal compared to direct labeling methods. creative-biolabs.com Early methods also demonstrated the use of biotinylated DNA probes for visualizing target sequences on nitrocellulose filters with high sensitivity. nih.gov

Engineering of Multi-Component Protein Conjugates

The heterobifunctional nature of Biotin-PEG3-Maleimide facilitates the engineering of multi-component protein conjugates. By reacting with a thiol-containing protein via its maleimide group, the protein becomes biotinylated. This biotinylated protein can then serve as a building block for assembling more complex structures through interaction with streptavidin, which has four binding sites for biotin. lumiprobe.com This allows for the creation of conjugates involving multiple biotinylated proteins or other molecules, enabling the construction of intricate protein assemblies for various research purposes, such as studying protein-protein interactions or creating targeted delivery systems.

Development of Targeted Systems

Biotin-PEG3-Maleimide plays a significant role in the development of targeted systems, leveraging the biotin-streptavidin interaction for specific binding and localization. This is particularly relevant in areas like targeted drug delivery and the creation of advanced biosensors.

Biotin-PEG3-Maleimide in Antibody-Drug Conjugate (ADC) Linker Design

In the field of Antibody-Drug Conjugates (ADCs), linkers are crucial for connecting a cytotoxic drug payload to a targeting antibody. Biotinylation reagents, including those incorporating PEG spacers and maleimide groups, are being explored in ADC linker design. While Biotin-PEG3-Maleimide itself might not be a direct ADC linker payload attachment, its structure provides a basis for designing linkers that can utilize the biotin-streptavidin system for targeted delivery or as an auxiliary moiety in multi-step conjugation strategies. The maleimide group allows for stable attachment to thiol-modified antibodies, and the biotin tag could potentially be used for secondary targeting or purification steps in ADC development.

Conjugation to Nanoparticles and Surfaces for Biosensor Development and Surface Functionalization

Biotin-PEG3-Maleimide is valuable for functionalizing nanoparticles and surfaces, which is critical for developing biosensors and creating modified surfaces for various applications. chemimpex.compolysciences.com The maleimide group allows covalent attachment to thiol-modified nanoparticles or surfaces, while the exposed biotin can then bind to streptavidin or avidin-conjugated molecules. polysciences.comrsc.org This enables the immobilization of capture molecules (e.g., antibodies, aptamers) on surfaces with high specificity and controlled orientation, which is essential for sensitive and reliable biosensing. alfa-chemistry.compolysciences.com The PEG spacer helps to reduce non-specific binding to the surface, improving the signal-to-noise ratio in biosensing applications. alfa-chemistry.com This functionalization strategy is applied in the development of electrochemical biosensors and diagnostic platforms. alfa-chemistry.compolysciences.com

Application in PROTAC Synthesis and Degradation Systems

Biotin-PEG3-Maleimide is utilized as a key linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.comarctomsci.commybiosource.commedchemexpress.com PROTACs are bifunctional molecules designed to induce targeted protein degradation by recruiting a target protein to an E3 ubiquitin ligase. arctomsci.commybiosource.commedchemexpress.commybiosource.com This proximity facilitates ubiquitination of the target protein, marking it for degradation by the intracellular ubiquitin-proteasome system. arctomsci.commybiosource.commedchemexpress.commybiosource.com

In PROTAC synthesis, Biotin-PEG3-Maleimide can serve as a component of the linker that connects a ligand for the target protein to a ligand for the E3 ubiquitin ligase. The maleimide group can be used to conjugate the linker to a molecule containing a sulfhydryl group, while the terminal biotin moiety can be incorporated for various downstream applications, such as purification or detection of the synthesized PROTAC or the degraded target protein. While Biotin-PEG3-Mal itself contains biotin and a maleimide for conjugation, related biotinylated PEG linkers of varying lengths and terminal functionalities are also employed in PROTAC synthesis to optimize the spatial arrangement and properties of the chimeric molecule. targetmol.com The inclusion of a PEG linker, such as the PEG3 unit in Biotin-PEG3-Maleimide, enhances the solubility and flexibility of the PROTAC molecule, which can be crucial for efficient ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately impacting the efficacy of protein degradation.

Another related application in targeted degradation research involves the use of molecules like dTAG-Biotin, which incorporates a PEG3 linker and biotin. tocris.com dTAG-Biotin acts as an affinity probe for specific mutated proteins (e.g., FKBP12F36V) and can be used in chemical biology studies related to targeted protein degradation, including enrichment studies and assay validation. tocris.com This highlights the broader utility of biotinylated PEG linkers in the field of targeted protein degradation beyond direct PROTAC synthesis.

Cellular and Molecular Imaging Applications

Biotin-PEG3-Maleimide and related biotinylated PEG conjugates play a significant role in cellular and molecular imaging by enabling the specific labeling and visualization of biomolecules and cellular structures.

Labeling for Visualization of Cellular Processes

The ability of Biotin-PEG3-Maleimide to selectively label sulfhydryl-containing molecules allows its use in tagging specific proteins within cells. chemimpex.com Subsequent detection using fluorescently labeled streptavidin or avidin conjugates enables the visualization of the localization, dynamics, and interactions of these labeled proteins, providing insights into various cellular processes. chemimpex.com The hydrophilic nature of the PEG3 linker helps to improve the solubility of the conjugate and can reduce non-specific binding, contributing to clearer imaging results. medkoo.com

Beyond direct labeling with Biotin-PEG3-Maleimide, fluorescent dyes conjugated to PEG linkers are also used for imaging cellular processes and trafficking. medchemexpress.com The biotin handle in Biotin-PEG conjugates provides a versatile platform for attaching various detection modalities, including fluorophores, indirectly via streptavidin. This modular approach allows researchers to tailor their imaging experiments based on the specific requirements of the study.

Integration into Lipid-Directed Covalent Labeling of Plasma Membranes

A notable application of biotinylated PEG3 linkers in imaging is their integration into lipid-directed covalent labeling strategies for plasma membranes. acs.orgnih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.org This approach addresses limitations of traditional non-covalent membrane probes, which can exhibit exchange with the surrounding medium. biorxiv.org

In this strategy, probes such as MemGraft-Cy3-biotin have been developed, which consist of a fluorescent dye (e.g., Cy3), a low-affinity membrane anchor, and a reactive group (like maleimide or activated ester) linked to a biotin residue via a PEG3 spacer. acs.orgnih.govbiorxiv.orgbiorxiv.org The low-affinity membrane anchor facilitates transient binding to the plasma membrane, creating a high local concentration of the probe. acs.orgnih.govbiorxiv.orgbiorxiv.org The reactive maleimide group then forms a covalent bond with nearby membrane proteins. acs.orgnih.govbiorxiv.org The inclusion of the PEG3-biotin unit in MemGraft-Cy3-biotin allows for efficient and specific labeling of the plasma membrane without disrupting the probe's membrane-specific targeting. acs.orgnih.govbiorxiv.orgbiorxiv.org This covalent labeling strategy enables long-term imaging, compatibility with cell fixation and permeabilization, and opens avenues for cell surface engineering and manipulation through the attached biotin handle. acs.orgnih.govnih.govbiorxiv.orgbiorxiv.org The presence of the biotin tag allows for subsequent binding of streptavidin conjugates, such as streptavidin-Cy5, enabling further visualization or manipulation of the labeled cells. acs.orgnih.govbiorxiv.org

Proximity Labeling and Interactome Mapping

Proximity labeling techniques have revolutionized the study of protein-protein interactions and the mapping of cellular interactomes by identifying proteins in close spatial proximity to a protein of interest. tcichemicals.comprinceton.edu Biotin-PEG3-Maleimide and other biotinylated probes play a crucial role in these methods.

Use in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes small molecule probes to profile the functional state of enzymes within complex biological systems. nih.govnih.gov ABPP probes typically contain a reactive group that targets the active site of an enzyme and a reporter tag for detection or enrichment. nih.govnih.gov Biotinylated ABPP probes are widely used, allowing for the affinity enrichment of labeled enzymes using streptavidin. nih.govnih.govbiorxiv.org

While Biotin-PEG3-Maleimide's direct use as an ABPP probe would depend on the maleimide targeting a specific enzyme class with accessible sulfhydryl groups in their active sites, the concept of using biotinylated probes with PEG linkers is central to many ABPP workflows. For instance, fluorophosphonate (FP)-biotin probes, which target serine hydrolases, are used in ABPP for identifying enzymes, including those involved in polysorbate degradation in biotherapeutics. biorxiv.org The biotin tag facilitates the isolation and identification of these active enzymes. biorxiv.org Biotin-PEG3-N3, a related biotinylated PEG3 compound with an azide (B81097) group, is also described as a non-enzymatic reagent for covalent protein tagging, useful for downstream analysis like Western blot. biochempeg.com This highlights the utility of biotin-PEG conjugates in general for tagging proteins for detection and analysis in proteomic applications like ABPP.

Enabling Proximity-Dependent Biotinylation in Living Cells

Proximity-dependent biotinylation (PDB) methods, such as BioID and APEX, enable the labeling of proteins in the close vicinity of a bait protein in living cells. tu-darmstadt.defrontiersin.orgnih.govnih.gov These methods typically involve fusing a promiscuous biotin ligase (like a mutated E. coli BirA*, BioID) or a peroxidase (like APEX) to the protein of interest. frontiersin.orgnih.govnih.gov Upon addition of biotin or a biotinylated substrate, nearby proteins are biotinylated. frontiersin.orgnih.govnih.gov These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry to map the protein interactome or the composition of specific cellular compartments. princeton.edufrontiersin.orgnih.govnih.gov

While the core of enzymatic PDB relies on the enzyme's activity to biotinylate proteins using endogenous biotin or supplied biotin derivatives, biotinylated probes with PEG linkers are relevant in related proximity labeling strategies, particularly photocatalytic methods. Photocatalytic proximity labeling uses photoactivatable probes that generate reactive species upon light irradiation, leading to covalent labeling of neighboring molecules. tcichemicals.comsalilab.orgresearchgate.net Probes containing a biotin handle linked via a PEG linker, such as Biotin-PEG3-Ph(4-N3) (used in "μMap-Red") or diazirine-PEG3-biotin, are employed in these methods. salilab.orgresearchgate.netiris-biotech.de The PEG linker influences the diffusion radius of the reactive species, thereby affecting the spatial resolution of the interactome mapping. researchgate.net Biotin-PEG3-azide is also described as a click chemistry tool for biotinylating alkynylated molecules, which can be part of a proximity labeling strategy where alkyne tags are introduced into proteins. lumiprobe.com These applications underscore the importance of biotin-PEG3 conjugates in facilitating the capture and identification of proteins based on their proximity in living cells.

| Compound Name | PubChem CID |

| This compound | 77078216 |

| Biotin | 171546 |

| Streptavidin | 16215331 |

| Avidin | 16215330 |

| dTAG-Biotin | 136233987 |

| MemGraft-Cy3-biotin | Not found |

| Biotin-PEG3-N3 | 87233983 |

| Biotin-PEG3-Ph(4-N3) | 137711421 |

| diazirine-PEG3-biotin | Not found |

Photocatalytic Proximity Labeling with Biotinylated Probes

Proximity labeling (PL) has emerged as a powerful technique for identifying transient protein interactomes and studying biomolecular interactions within their native cellular environment. chemscene.comresearchgate.net Photocatalytic proximity labeling represents an advancement in this field, offering enhanced spatial resolution compared to earlier enzymatic methods. chemscene.com This technique relies on a photocatalyst localized to a target of interest, which, upon illumination, generates reactive intermediates from an inert probe molecule. These reactive species then covalently label nearby biomolecules within a limited radius. researchgate.net

Various biotinylated probes are utilized in photocatalytic proximity labeling. Examples include Biotin-aniline, which is used to capture protein oxidation induced by singlet oxygen, and Biotin-PEG3-diazirine, employed in methods such as µMAP. citeab.com Organic photocatalysts like Eosin Y are capable of activating different photo-probes, including diazirine, aryl-azide, and phenol (B47542) derivatives, each exhibiting a distinct labeling radius. chemscene.comresearchgate.net Studies have demonstrated that Eosin Y can efficiently catalyze the biotinylation of proteins like Bovine Serum Albumin (BSA) when used in conjunction with these biotinylated probes under blue or green LED illumination. rsc.orgsalilab.org

The efficiency of BSA labeling varies depending on the specific biotin-containing reactive probe used with soluble Eosin Y. Observed labeling extents include over 95% for aryl-azide-biotin, over 90% for biocytin-hydrazide, approximately 40% for phenol-biotin, and around 5% for diazirine-biotin. chemscene.comsalilab.org

While Biotin-PEG3-Maleimide is a crucial reagent for introducing a biotin label onto thiol-containing molecules invivochem.comjkchemical.com, its direct application as the photocatalytic probe itself in the described photocatalytic proximity labeling methods was not found in the surveyed literature. Instead, it serves as a valuable tool for creating biotinylated molecules that could potentially be adapted or used in conjunction with photocatalytic systems for various research purposes.

Here is a summary of BSA labeling efficiency with different biotinylated probes activated by Eosin Y:

| Biotinylated Probe | Approximate BSA Labeling Efficiency (%) | Source |

| Aryl-azide-biotin | >95 | chemscene.comsalilab.org |

| Biocytin-hydrazide | >90 | chemscene.comsalilab.org |

| Phenol-biotin | ~40 | chemscene.comsalilab.org |

| Diazirine-biotin | ~5 | chemscene.comsalilab.org |

Bio-orthogonal Chemistry and Beyond-Maleimide Functionalization

Bio-orthogonal chemistry involves reactions that can occur within biological systems without interfering with native biochemical processes. fishersci.caaxispharm.com This field is critical for various labeling and conjugation strategies in living cells and organisms. While maleimide chemistry is a fundamental tool in bioconjugation due to its specific reaction with thiols invivochem.comjkchemical.com, other bio-orthogonal reactions, such as click chemistry, offer alternative or complementary approaches.

Complementary use with Biotin-PEG3-Azide in Click Chemistry Reactions (e.g., CuAAC, SPAAC)

Biotin-PEG3-Maleimide reacts specifically with sulfhydryl groups, forming stable thioether bonds. invivochem.comjkchemical.combroadpharm.com This reactivity is distinct from the mechanisms involved in click chemistry. Biotin-PEG3-Azide, on the other hand, is a widely used biotinylation reagent designed for click chemistry reactions. fishersci.cawikipedia.orgfishersci.ptuni-freiburg.debroadpharm.com It can label molecules containing alkyne moieties through either the copper(I)-catalyzed Azide-Alkyne Click Chemistry (CuAAC) or the copper(I)-free Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC) with cyclooctyne (B158145) derivatives. fishersci.cawikipedia.orguni-freiburg.debroadpharm.comlabsolu.ca These click reactions are highly efficient and bio-orthogonal. fishersci.caaxispharm.com

The complementary use of maleimide chemistry and azide-alkyne click chemistry can be observed in strategies where one reaction prepares a molecule for the other. For instance, maleimide reagents containing azide functionalities, such as Azido-PEG3-maleimide, can be used to selectively introduce an azide handle onto a protein via reaction with cysteine residues. frontiersin.org This azide-modified protein can then participate in a subsequent click chemistry reaction with an alkyne or cyclooctyne-tagged molecule, including those functionalized with biotin, such as Biotin-PEG3-Alkyne or Biotin-PEG-DBCO. broadpharm.com This approach allows for site-specific modification using maleimide chemistry followed by efficient bio-orthogonal conjugation via click chemistry. Thus, while Biotin-PEG3-Maleimide and Biotin-PEG3-Azide have different reactivities, they can be part of multi-step conjugation strategies in chemical biology.

Design of Cleavable and Reversible Biotinylation Reagents for Research Applications

Cleavable or reversible biotinylation reagents are valuable tools in research as they enable the specific elution and recovery of biotinylated molecules from affinity matrices, such as those utilizing avidin or streptavidin. broadpharm.comsigmaaldrich.comissuu.com This is particularly useful for purifying labeled proteins or other biomolecules without resorting to harsh elution conditions that might compromise their activity or integrity. broadpharm.comissuu.com

Various types of linkers can be incorporated into biotinylation reagents to achieve cleavability or reversibility. broadpharm.comsigmaaldrich.com A common strategy involves the use of disulfide bonds within the linker, which can be cleaved by reducing agents. issuu.com Some biotin-PEG-azide linkers used in the context of Antibody-Drug Conjugates (ADCs) are also described as cleavable. labsolu.cainvivochem.cn Additionally, photocleavable linkers that break upon exposure to specific wavelengths of light offer another method for reversible capture and release. axispharm.com

In contrast to these cleavable strategies, the reaction between maleimide and a sulfhydryl group typically forms a stable and irreversible thioether linkage under physiological conditions. invivochem.comjkchemical.combroadpharm.com While maleimide conjugates can undergo hydrolysis or retro-Michael reactions under specific, often non-physiological, conditions, the primary utility of Biotin-PEG3-Maleimide lies in creating stable biotin conjugates for applications where robust and persistent labeling is required. Therefore, while the concept of cleavable and reversible biotinylation is important in chemical biology, Biotin-PEG3-Maleimide is primarily a tool for stable biotinylation.

Design Considerations and Optimization in Biotin Peg3 Maleimide Applications

Optimizing PEG Spacer Length for Specific Applications

The polyethylene (B3416737) glycol (PEG) spacer in Biotin-PEG3-Maleimide plays a crucial role in dictating the physicochemical properties and biological interactions of the resulting conjugate. The length of the PEG chain, in this case, a trimer (PEG3), is a key parameter that can be optimized depending on the specific application.

Influence of PEG Length on Steric Hindrance and Accessibility of Biotin (B1667282)/Maleimide (B117702)

The PEG spacer arm provides a flexible link between the biotin moiety and the maleimide reactive group, as well as between the conjugated molecule and the biotin tag after reaction nanocs.netthermofisher.com. This flexibility is critical in minimizing steric hindrance, particularly when the biotinylated molecule interacts with large proteins like streptavidin or avidin (B1170675) nanocs.netthermofisher.comissuu.comissuu.com. A longer spacer arm generally leads to greater flexibility and reduced steric hindrance, potentially enhancing the accessibility of the biotin for binding to avidin or streptavidin thermofisher.comissuu.comissuu.comthermofisher.com. While Biotin-PEG3-Maleimide features a relatively short PEG spacer, the principle of reduced steric hindrance afforded by PEG linkers is well-established in bioconjugation nanocs.netthermofisher.comissuu.comissuu.comthermofisher.com. This improved accessibility can be crucial for the efficient detection or capture of biotinylated molecules in various assays thermofisher.com.

Impact on Hydrodynamic Volume and Minimization of Non-Specific Interactions

The presence of a PEG spacer, even a short one like PEG3, increases the hydrodynamic volume of the conjugated molecule epa.govfishersci.ca. PEG chains are known for their ability to increase the solubility of conjugated molecules in aqueous environments, which is particularly beneficial when labeling hydrophobic proteins or peptides chemimpex.comnanocs.netthermofisher.comissuu.comissuu.comthermofisher.com. This enhanced solubility, imparted by the hydrophilic PEG units, helps in reducing aggregation of labeled substrates in solution nanocs.netissuu.comthermofisher.com. Furthermore, PEGylation is a common strategy employed to minimize non-specific interactions of biomolecules with surfaces or other molecules, contributing to improved assay sensitivity and reduced background in applications like diagnostics and cell imaging chemimpex.comthermofisher.comissuu.com. While longer PEG chains are often associated with a more pronounced reduction in non-specific binding due to the formation of a hydration shell and masking of the conjugated molecule, even shorter PEG linkers like PEG3 contribute to these beneficial effects epa.govfishersci.ca.

Strategies for Achieving Site-Specific Conjugation

Achieving site-specific conjugation is paramount for producing homogeneous bioconjugates with predictable properties and optimized function tandfonline.comnih.gov. The maleimide group of Biotin-PEG3-Maleimide reacts selectively with free sulfhydryl groups, primarily found in cysteine residues chemimpex.combroadpharm.comfishersci.calumiprobe.com. This inherent selectivity provides a handle for directing conjugation to specific sites within a protein or peptide.

Directed Modification of Engineered Cysteine Mutants

A powerful strategy for achieving site-specific labeling with maleimide reagents involves the use of engineered proteins containing strategically placed cysteine mutations tandfonline.comnih.govgoogle.comrsc.orgbiorxiv.orgnih.govmpg.de. By introducing a limited number of cysteine residues at desired locations through site-directed mutagenesis, researchers can control the sites of maleimide conjugation tandfonline.comnih.govgoogle.comrsc.orgbiorxiv.org. This approach is particularly valuable for proteins that naturally lack free cysteines or have cysteines involved in disulfide bonds essential for structure or function lumiprobe.commpg.de. Reducing disulfide bonds can expose buried cysteines for maleimide reaction, but this can also lead to protein denaturation or aggregation lumiprobe.com. Engineering specific cysteine mutants allows for precise control over the number and location of biotin-PEG3-maleimide attachments, leading to more homogeneous conjugates compared to random labeling of lysine (B10760008) residues with NHS esters, which are typically more abundant and widely distributed on protein surfaces issuu.com. Studies have demonstrated the feasibility of generating antibody conjugates with high site-selectivity using engineered cysteine residues and maleimide chemistry tandfonline.comnih.gov.

Control over Reaction Conditions for Selective Labeling

While maleimides are highly selective for thiols, controlling reaction conditions is crucial to optimize the efficiency and specificity of the conjugation reaction and minimize unwanted side reactions jiaci.orgmetabolomicsworkbench.orgnih.gov. The maleimide-thiol reaction proceeds efficiently at slightly acidic to neutral pH (typically pH 6.5-7.5) broadpharm.comlumiprobe.com. At higher pH, maleimides can react with primary amines, leading to non-specific labeling lumiprobe.com. Additionally, maleimides can undergo hydrolysis at alkaline pH, rendering them unreactive lumiprobe.com.

To ensure that cysteine sulfhydryl groups are available for reaction, particularly if the protein contains disulfide bonds, a reduction step using a reducing agent like TCEP (tris-carboxyethylphosphine) is often necessary before maleimide conjugation lumiprobe.com. TCEP is a mild reducing agent that selectively reduces disulfide bonds without affecting the maleimide group lumiprobe.com. It is also important to perform the reaction under inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols and to degas buffers to remove dissolved oxygen lumiprobe.com. The concentration of the protein and the maleimide reagent, reaction time, and temperature are other parameters that need optimization to achieve high conjugation efficiency and minimize side product formation lumiprobe.com.

Addressing Challenges in Bioconjugate Heterogeneity and Stability

Despite the advantages of using maleimide chemistry for thiol-specific conjugation, challenges related to bioconjugate heterogeneity and stability can still arise. Heterogeneity can result from incomplete reaction, leading to a mixture of species with varying numbers of biotin-PEG3-maleimide molecules attached tandfonline.comnih.govrsc.org. While engineered cysteine mutants aim to control the number of conjugation sites, achieving 100% conjugation efficiency at all available sites can be challenging and may require optimization of reagent stoichiometry and reaction conditions tandfonline.com. Analytical techniques such as mass spectrometry and chromatography are essential for characterizing the reaction products and assessing the level of heterogeneity tandfonline.comnih.gov.

Another challenge lies in the stability of the thiosuccinimide linkage formed between the maleimide and the thiol mpg.denih.gov. The succinimide (B58015) ring in the linkage can undergo hydrolysis or rearrangement reactions, particularly under physiological conditions, potentially leading to the release of the conjugated molecule or changes in its properties mpg.denih.gov. While the stability of this linkage can vary depending on the specific chemical environment and the nature of the conjugated molecule, it is a factor that needs to be considered, especially for applications requiring long-term stability in biological systems mpg.denih.gov. Research into alternative thiol-reactive chemistries or strategies to stabilize the thiosuccinimide linkage is ongoing to address this challenge mpg.de.

Strategies to Reduce Immunogenicity and Off-Target Effects in Research Contexts

PEGylation, the process of conjugating PEG to molecules, is a known strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules. issuu.comnih.govresearchgate.netump.edu.pl While Biotin-PEG3-Maleimide is primarily used in research settings rather than for therapeutic development, the principle of reduced immunogenicity conferred by PEGylation is relevant. The PEG chain can shield the conjugated molecule from recognition by the immune system, potentially reducing unwanted immune responses in research applications involving in vivo studies or cell-based assays. issuu.comresearchgate.net

Furthermore, the hydrophilic nature and flexible structure of the PEG linker can help minimize non-specific binding and off-target effects. By increasing the hydrodynamic radius of the conjugated molecule, the PEG spacer can reduce interactions with non-target molecules and surfaces. issuu.com The extended length of the PEG3 linker also helps to preserve the biological activity of the conjugated molecule and minimize steric hindrance, such as the binding of biotin-binding proteins like streptavidin or avidin in detection or purification applications. interchim.frprecisepeg.com

Comparative Analysis with Other Bioconjugation Reagents

Biotin-PEG3-Maleimide is one of many reagents available for biotinylation and bioconjugation. Its specific properties offer advantages and disadvantages when compared to other classes of reagents.

Comparison with other Thiol-Reactive Maleimide Derivatives

Biotin-PEG3-Maleimide reacts specifically and efficiently with free sulfhydryl groups (thiols) at slightly acidic to neutral pH (pH 6.5-7.5), forming stable thioether bonds. thermofisher.comgbiosciences.com This specificity for thiols is a key feature of maleimide-based reagents. Compared to other thiol-reactive groups like iodoacetyls, maleimides are generally considered more specific for sulfhydryl residues at pH 7. gbiosciences.com While iodoacetyl groups can react with thiols at pH 7.5-8.5, they may also react with imidazoles at slightly lower pH. gbiosciences.com

Other maleimide derivatives exist with different spacer arms or additional functionalities. The PEG3 spacer in Biotin-PEG3-Maleimide provides enhanced water solubility compared to more hydrophobic maleimide reagents. gbiosciences.com The length of the PEG spacer can also vary in other maleimide-PEG-biotin reagents, such as those with PEG11 or PEG4 units, which can influence factors like solubility and the extent of steric hindrance. thermofisher.com The choice between different maleimide derivatives often depends on the specific requirements of the conjugation reaction, including the desired solubility, spacer length, and potential for side reactions.

Advantages and Limitations compared to Amine-Reactive Biotinylation Reagents (e.g., NHS-esters)

Amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, are commonly used for biotinylation by targeting primary amines in proteins (N-terminus and lysine side chains). thermofisher.comthermofisher.com NHS esters react with amines in slightly alkaline conditions to form stable amide bonds. thermofisher.com

A major advantage of Biotin-PEG3-Maleimide compared to NHS-ester reagents is its specificity for sulfhydryl groups. This allows for site-specific labeling if the protein or molecule of interest has a limited number of accessible free thiols, such as engineered cysteine residues. cam.ac.uk NHS esters, on the other hand, react with multiple lysine residues and the N-terminus, leading to heterogeneous labeling with varying numbers of biotin molecules attached at different sites. interchim.frcam.ac.uk This can be a limitation when a homogeneous conjugate is desired.

However, NHS-ester chemistry is often simpler and more widely applicable as most proteins have numerous lysine residues. thermofisher.com Thiol modification requires the presence of free sulfhydryl groups, which may need to be generated by reducing disulfide bonds, potentially affecting the native structure and function of the protein. reading.ac.uk Additionally, while maleimides are highly specific for thiols at neutral to slightly acidic pH, their specificity decreases at higher pH where they can also react with primary amines. gbiosciences.com NHS esters are generally more stable against hydrolysis in aqueous solutions compared to some maleimide reagents, although PEGylation can improve the aqueous stability of maleimides. thermofisher.com

The PEG spacer in Biotin-PEG3-Maleimide offers similar advantages in terms of solubility and reduced aggregation as PEGylated NHS-ester reagents like NHS-PEG4-Biotin. thermofisher.comthermofisher.com

Contrast with Photoaffinity Labeling Agents

Photoaffinity labeling (PAL) agents represent a fundamentally different approach to labeling compared to reactive group-specific reagents like Biotin-PEG3-Maleimide. PAL agents are chemically inert until activated by light, typically UV light. reading.ac.ukresearchgate.net Upon photoactivation, they generate highly reactive intermediates, such as nitrenes or carbenes, which can non-specifically insert into C-H bonds or react with other functional groups in their vicinity. researchgate.net

The key difference lies in the mechanism of conjugation and specificity. Biotin-PEG3-Maleimide forms a covalent bond with a specific functional group (thiol) under controlled chemical conditions. PAL agents, in contrast, react non-specifically with molecules that are in close proximity when the light activation occurs, often used to identify binding partners or map interaction sites. researchgate.net This makes PAL suitable for studying transient interactions or labeling molecules without easily accessible reactive groups.

However, the non-specific nature of PAL can lead to labeling of unintended molecules, and the efficiency of labeling can be lower compared to the directed reaction of maleimides with thiols. thermofisher.com Biotin-PEG3-Maleimide provides a more controlled and specific method for attaching biotin to molecules containing free thiols, which is advantageous when precise labeling is required for downstream applications like affinity purification or detection.

Future Directions and Emerging Trends in Biotin Peg3 Maleimide Research

Integration with Advanced Screening and Optimization Methodologies (e.g., data science approaches for PEGylation)

Optimizing PEGylation reactions, including those utilizing maleimide-terminated PEG linkers like Biotin-PEG3-Maleimide, is crucial for generating homogeneous bioconjugates with desired properties. Traditional optimization methods can be laborious and time-consuming nih.govnih.gov. Emerging trends involve the integration of advanced screening and optimization methodologies, particularly data science approaches, to streamline this process.